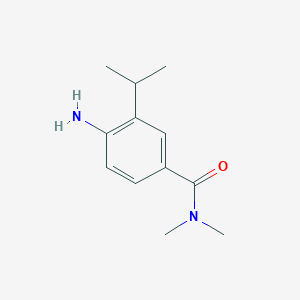
Phthalimidinoglutarimide-propargyl-O-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-propargyl-O-C2-acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a propargyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-C2-acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then coupled with a propargyl group through a series of chemical reactions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to meet stringent quality standards and regulatory requirements.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Phthalimidinoglutarimide-propargyl-O-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the propargyl group can form covalent bonds with active site residues, inhibiting enzyme function. The phthalimide and glutarimide moieties contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
Phthalimidinoglutarimide-propargyl-O-C2-acid can be compared with other similar compounds, such as:
- Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid
- Phthalimidinoglutarimide-5’-propargyl-O-PEG4-C2-acid
These compounds share structural similarities but differ in their specific functional groups and chain lengths
特性
分子式 |
C19H18N2O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]propanoic acid |
InChI |
InChI=1S/C19H18N2O6/c22-16-7-6-15(18(25)20-16)21-11-14-12(3-1-5-13(14)19(21)26)4-2-9-27-10-8-17(23)24/h1,3,5,15H,6-11H2,(H,23,24)(H,20,22,25) |
InChIキー |
BACAMUKEDGIZRV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


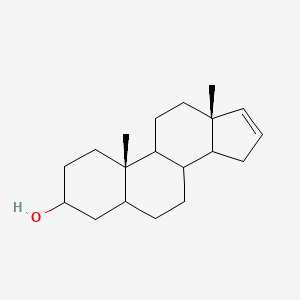

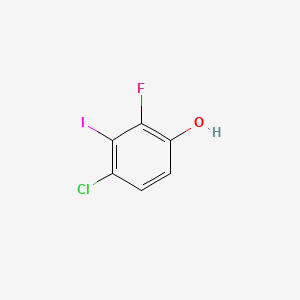
![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
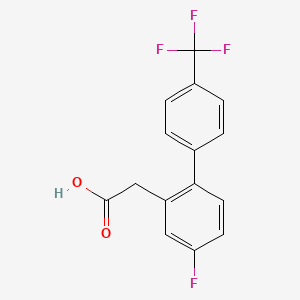
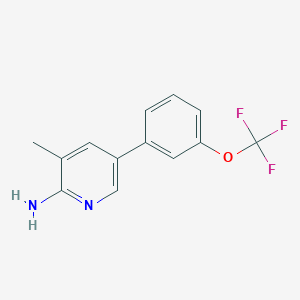
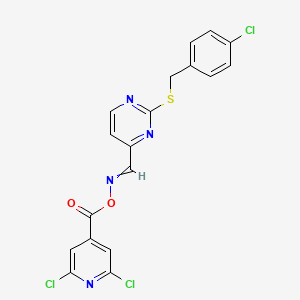
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)





